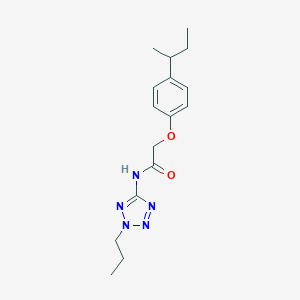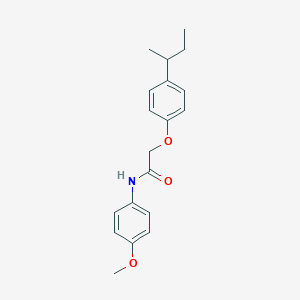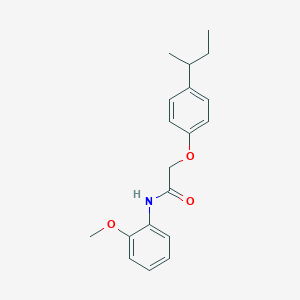
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide, also known as BM212, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has been shown to possess various biological properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has also been shown to modulate the activity of ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide is its relatively simple synthesis method, which makes it readily available for laboratory studies. However, one limitation is the lack of extensive research on its toxicity and safety profile, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
Future research on N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide could focus on its potential use in the treatment of specific inflammatory and neurological disorders. Additionally, further studies on its toxicity and safety profile would be necessary before it can be considered for clinical use. Finally, the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide could make it more accessible for laboratory studies and drug development.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide has been investigated for its potential use in the treatment of cancer and neurological disorders.
Eigenschaften
Molekularformel |
C14H13BrN2O |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-12(15)7-8-13(16-10)17-14(18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
QFMNRYXOCOZOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC=C2)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)






![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)